N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide
説明
特性
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5S2/c20-25(21,17-9-11-24-12-10-17)16-7-8-18-14-3-1-2-4-15(14)19(13-5-6-13)26(18,22)23/h1-4,13,16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQJEKQNHUPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzothiadiazole moiety, which is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₃O₃S
- Molecular Weight : 337.44 g/mol
- Key Structural Features :
- Benzothiadiazole core
- Morpholine ring
- Sulfonamide group
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to related compounds.
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide may act as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of the benzothiadiazole moiety is particularly significant as it has been linked to anti-inflammatory and anticancer activities in other compounds.
Related Research Findings
Research on similar compounds has shown promising results:
- Anti-inflammatory Activity : Compounds with benzothiadiazole structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .
- Anticancer Properties : The structural motifs present in benzothiadiazole derivatives have been associated with anticancer effects through various mechanisms including apoptosis induction and inhibition of tumor growth.
In Vitro Studies
In vitro assays have evaluated the biological activity of similar sulfonamide derivatives. For example:
| Compound | Target | Activity |
|---|---|---|
| 3,4-Diaryloxazolones | COX-2 | Potent inhibition |
| Benzothiadiazole derivatives | Cancer cell lines | Induced apoptosis |
These studies suggest that modifications to the benzothiadiazole structure can enhance biological activity and selectivity for specific targets.
In Vivo Studies
In vivo evaluations have confirmed the anti-inflammatory effects of related compounds in animal models. For instance:
- Model : Rat model of arthritis
- Dosage : 100 mg/kg/day for 4 days
- Results : Significant reduction in inflammation with minimal gastrointestinal toxicity observed .
Potential Applications
Given its structural characteristics and preliminary biological activity data, N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide holds potential applications in:
- Pharmaceutical Development : As a candidate for new anti-inflammatory or anticancer drugs.
- Material Science : Due to its unique chemical properties that could be leveraged for novel materials.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with sulfonamide-containing heterocycles, such as benzimidazole and pyrimidine derivatives. Below is a comparative analysis based on available
Key Differences and Implications
Core Heterocycle :
- The benzothiadiazole core in the target compound is distinct from benzimidazoles or pyrazolopyrimidines . Benzothiadiazoles exhibit stronger electron-deficient properties, which may enhance interactions with electron-rich biological targets (e.g., ATP-binding pockets).
The morpholine sulfonamide side chain improves water solubility relative to the isopropyl sulfonamide in Example 57 , which may enhance bioavailability.
Pharmacological Activity :
- While compound 3s acts as a PPI, the target compound’s sulfonamide and benzothiadiazole motifs suggest divergent mechanisms, possibly targeting cyclooxygenase (COX) or carbonic anhydrase isoforms.
Data-Driven Insights
- Solubility : Morpholine-containing sulfonamides generally exhibit higher aqueous solubility (e.g., >50 mg/mL in PBS) compared to cyclohexyl or isopropyl analogues due to hydrogen-bonding capacity .
- Binding Affinity: Fluorinated aromatics (e.g., in Example 57 ) show nM-level kinase inhibition, whereas non-fluorinated benzothiadiazoles may require structural optimization for similar potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
